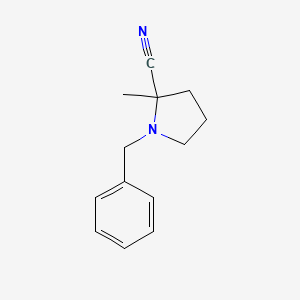

1-Benzyl-2-methylpyrrolidine-2-carbonitrile

Descripción

1-Benzyl-2-methylpyrrolidine-2-carbonitrile is a pyrrolidine derivative featuring a benzyl group at the 1-position, a methyl group at the 2-position, and a nitrile functional group at the 2-carbon.

Propiedades

Fórmula molecular |

C13H16N2 |

|---|---|

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

1-benzyl-2-methylpyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C13H16N2/c1-13(11-14)8-5-9-15(13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |

Clave InChI |

KSDNXKKNELKONC-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCN1CC2=CC=CC=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpyrrolidine-2-carbonitrile can be synthesized through several methods.

Industrial Production Methods: Industrial production of 1-Benzyl-2-methylpyrrolidine-2-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-2-methylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Conversion to amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Based on the available search results, here's an overview of the scientific research applications of compounds related to "1-Benzyl-2-methylpyrrolidine-2-carbonitrile":

1. Synthesis and Chemical Building Blocks:

- Heterocyclic Compound Synthesis: Compounds such as 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione can be used as building blocks for synthesizing complex heterocyclic compounds.

- Pyrrolidine Derivatives: The pyrrolidine ring, present in 1-Benzyl-2-methylpyrrolidine-2-carbonitrile derivatives, is a versatile scaffold in medicinal chemistry for creating compounds used in treating human diseases .

2. Pharmaceutical and Biological Activities

- Drug Discovery: Pyrrolidine-containing molecules are of interest in drug discovery due to their ability to explore pharmacophore space efficiently, contribute to molecular stereochemistry, and increase three-dimensional coverage .

- Potential Biological Activities: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Central Nervous System Effects: Certain 2-benzylpyrrolidines have effects on the central nervous system (CNS), influencing CNS stimulation, vigilance, and drive .

- Analgesic Properties: Some compounds exhibit analgesic effects or influence blood pressure . For example, 2-(2-methoxybenzyl)-1-methylpyrrolidine emphasizes analgesic effect .

- Antidiabetic and Anticancer Drug Development: Polyhydroxylated pyrrolidines are potential starting points for new antidiabetic and anticancer drugs .

3. Material Science

- Nonlinear Optical Properties: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is utilized in developing materials with nonlinear optical properties for optoelectronics applications.

4. Chemical Reactions and Modifications

- Oxidation: Compounds can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

- Reduction: Carbonyl groups in compounds can be converted to alcohols through reduction reactions using agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols in the presence of a base.

5. Specific Pyrrolidine-Related Research

- Stereochemistry and Biological Activity: Research emphasizes how different stereoisomers and spatial orientations of substituents in pyrrolidine rings can lead to varying biological profiles due to different binding modes with enantioselective proteins .

- Applications of Substituted 2-Benzylpyrrolidines: Substituted 2-benzylpyrrolidines, their alkylpyrrolidinium compounds, and pharmacologically compatible salts possess properties that make them commercially valuable, with distinct pharmacological properties affecting the CNS, blood pressure, and pain sensation .

6. Synthesis of Cyano-Iodo Piperidines and Pyrrolidines

- Reductive Functionalization: Synthesis of 2-cyano-3-iodo piperidines and pyrrolidines can be achieved through interception of enamine intermediates in the reductive functionalization of lactams by sodium hydride .

- Reaction Conditions: The use of NIS or I2 instead of Oxone® can improve efficiency in certain reactions .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-methylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 1-benzyl-2-methylpyrrolidine-2-carbonitrile and related pyrrolidine derivatives:

Structural and Functional Comparisons

Substituent Effects :

- The benzyl group in 1-benzyl-2-methylpyrrolidine-2-carbonitrile enhances lipophilicity compared to unsubstituted analogs like (S)-pyrrolidine-2-carbonitrile hydrochloride . This property may improve blood-brain barrier penetration, relevant for cognitive disorder therapies .

- The nitrile group in the target compound and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a hydrogen-bond acceptor, critical for binding to enzymes like DPP-IV. However, the latter’s chloroacetyl group introduces electrophilicity, enabling covalent interactions with enzyme active sites .

- The latter is a key intermediate for antidiabetic drugs targeting DPP-IV . Patent applications describe benzoyl-pyrrolidine-carbonitrile derivatives (e.g., 1-[1-(benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile) as cognitive disorder therapeutics, highlighting the pharmacological relevance of nitrile-containing pyrrolidines .

Synthetic Accessibility :

- The synthesis of nitrile-bearing pyrrolidines often starts from L-proline derivatives, as seen in (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which undergoes N-acylation . In contrast, 1-benzyl-2-(2-methoxyphenyl)pyrrolidine requires regioselective substitution to introduce the methoxyphenyl group, a more complex step .

Physicochemical and Industrial Relevance

Solubility and Stability :

- The nitrile group in 1-benzyl-2-methylpyrrolidine-2-carbonitrile confers higher chemical stability compared to carboxylic acid derivatives like (R)-1-(benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, which may require protective groups (e.g., benzyloxycarbonyl) to prevent degradation .

- Hydrochloride salts of simpler analogs (e.g., (S)-pyrrolidine-2-carbonitrile hydrochloride) improve aqueous solubility, a property that could be leveraged for the target compound in formulation development .

Industrial Use :

- Biopharmacule Speciality Chemicals lists pyrrolidine-2-carbonitrile derivatives as intermediates for APIs, underscoring their commercial importance .

Actividad Biológica

1-Benzyl-2-methylpyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its therapeutic potential.

- Molecular Formula : C13H16N2

- Molecular Weight : 216.28 g/mol

- CAS Number : 140250437

Neuroleptic Properties

Research indicates that derivatives of 1-benzyl-2-methylpyrrolidine, particularly the compound YM-09151-2, exhibit potent neuroleptic effects. This compound shows a highly selective blocking action on the dopamine D1 receptor, which is crucial in managing neuropsychiatric disorders. In studies, YM-09151-2 demonstrated long-lasting inhibitory effects on behaviors induced by apomorphine and methamphetamine, outperforming traditional neuroleptics like chlorpromazine and haloperidol in terms of efficacy and selectivity .

Antimicrobial and Anticancer Activities

1-Benzyl-2-methylpyrrolidine-2-carbonitrile has also been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the disruption of cellular processes essential for microbial survival and cancer cell proliferation .

The biological activity of 1-benzyl-2-methylpyrrolidine-2-carbonitrile is primarily attributed to its interaction with specific receptors and enzymes:

- Dopamine Receptor Modulation : The compound acts as a selective antagonist at dopamine D1 receptors, leading to reduced dopaminergic signaling, which is beneficial in treating conditions like schizophrenia .

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival in both microbial and cancer cells, thereby exerting its antimicrobial and anticancer effects .

Case Studies

- Neuroleptic Efficacy : In a study involving YM-09151-2, researchers found that it significantly reduced stereotyped behaviors in animal models induced by dopamine agonists. The compound's Ki values for inhibiting dopamine-sensitive adenylate cyclase were notably low (3.0 nM), indicating high potency .

- Anticancer Activity : A study evaluated the cytotoxic effects of 1-benzyl-2-methylpyrrolidine derivatives against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to control treatments .

Data Tables

Q & A

What synthetic methodologies are recommended for preparing 1-Benzyl-2-methylpyrrolidine-2-carbonitrile with high yield and purity?

Basic Research Focus :

A stepwise approach involves nucleophilic substitution followed by cyclization. For example, reacting 2-fluorobenzaldehyde with dialkylamines in DMF under microwave-assisted heating (150°C, 20 hours) achieves efficient coupling. Post-reaction, extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate) yield intermediates. Final cyanation can be achieved using cyanothioacetamide in n-butanol under microwave conditions . TLC monitoring (eluent: CH₂Cl₂/MeOH 9:1) ensures reaction completion.

Advanced Research Focus :

Optimize microwave parameters (power, time) to reduce side products. Use kinetic studies (e.g., in situ FTIR) to track intermediates. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may be employed, though no direct evidence exists for this compound. Reference analogous protocols for pyrrolidine nitriles in PD-L1 inhibitor syntheses .

How can structural discrepancies in crystallographic data for pyrrolidine-carbonitrile derivatives be resolved?

Basic Research Focus :

Employ single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in stereochemistry. For 1-Benzyl-2-methylpyrrolidine-2-carbonitrile analogs, SC-XRD confirmed the chair conformation of the pyrrolidine ring and planarity of the benzyl group . Compare bond lengths (e.g., C–N: ~1.47 Å) and angles (e.g., C–C–N: ~112°) with computational models (DFT/B3LYP).

Advanced Research Focus :

Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H···π contacts). If crystallographic data conflicts with NMR (e.g., unexpected diastereomer ratios), conduct dynamic NMR (DNMR) to assess rotational barriers or variable-temperature studies .

What analytical strategies validate the purity of 1-Benzyl-2-methylpyrrolidine-2-carbonitrile in complex matrices?

Basic Research Focus :

Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for quantitative analysis. Confirm identity via FTIR (C≡N stretch: ~2240 cm⁻¹) and ¹H/¹³C NMR (e.g., δ ~3.3 ppm for pyrrolidine protons) .

Advanced Research Focus :

Apply LC-HRMS for trace impurity profiling. For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) or derivatize with Mosher’s acid for enantiomeric excess (ee) determination. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

How do structural modifications influence the pharmacological activity of 1-Benzyl-2-methylpyrrolidine-2-carbonitrile derivatives?

Basic Research Focus :

Replace the benzyl group with substituted aryl rings (e.g., indole, pyridine) to modulate lipophilicity and binding affinity. In cognitive disorder studies, 1-benzoyl derivatives showed enhanced blood-brain barrier penetration due to increased logP values .

Advanced Research Focus :

Conduct SAR using molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase. Synthesize fluorinated analogs (e.g., 4-fluoropyrrolidine) and evaluate via in vitro assays (IC₅₀ comparisons) . Use radiolabeling (e.g., ⁶⁸Ga) for biodistribution studies in preclinical models .

What strategies address contradictions in reported biological activities of structurally similar compounds?

Basic Research Focus :

Replicate assays under standardized conditions (e.g., cell line, concentration range). For cognitive disorder targets, compare inhibition of Aβ aggregation vs. cholinesterase activity across studies .

Advanced Research Focus :

Use omics approaches (proteomics, transcriptomics) to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms). Validate via CRISPR knockouts or isoform-specific inhibitors .

How can computational modeling guide the optimization of 1-Benzyl-2-methylpyrrolidine-2-carbonitrile derivatives?

Advanced Research Focus :

Perform QSAR studies using descriptors like molar refractivity, topological polar surface area (TPSA), and H-bond acceptors. Molecular dynamics (MD) simulations (e.g., GROMACS) can predict stability in biological membranes. For CNS-targeted derivatives, prioritize TPSA < 60 Ų and logP ~2–3 .

What are the challenges in scaling up laboratory-scale syntheses of this compound?

Advanced Research Focus :

Microwave-assisted steps may face heat transfer limitations at larger scales. Transition to flow chemistry with pressurized reactors (e.g., Corning AFR) to maintain efficiency. Address cyanide handling risks via in situ generation (e.g., KCN/18-crown-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.